Cas no 59829-81-1 ((r)-(+)-1,2-epoxytridecane)

(R)-(+)-1,2-Epoxytridecane is a chiral epoxide compound characterized by its 13-carbon alkyl chain and an epoxy functional group at the terminal position. Its (R)-(+) enantiomeric form makes it valuable in asymmetric synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials. The compound’s high enantiomeric purity ensures precise stereochemical control in reactions such as nucleophilic ring-opening or polymerization. Its hydrophobic alkyl chain contributes to solubility in organic solvents, facilitating use in homogeneous catalysis and fine chemical synthesis. The epoxide’s reactivity allows for selective modifications, making it useful in producing chiral intermediates with controlled stereochemistry. Proper handling under inert conditions is recommended to maintain stability.
(r)-(+)-1,2-epoxytridecane structure
(r)-(+)-1,2-epoxytridecane structure
Product Name:(r)-(+)-1,2-epoxytridecane
CAS No:59829-81-1
MF:C13H26O
MW:198.344944477081
CID:950738
PubChem ID:11264083
Update Time:2025-05-26

(r)-(+)-1,2-epoxytridecane Chemical and Physical Properties

Names and Identifiers

    • (r)-(+)-1,2-epoxytridecane
    • (R)-1,2-Epoxytridecane
    • (+/-)-1,2-epoxytridecane
    • (R)-(+)-Undecyloxirane
    • 2-undecyloxirane
    • 477168_ALDRICH
    • CTK5B0566
    • I14-45788
    • Undecyl-oxiran
    • undecyl-oxirane
    • AKOS015913502
    • SCHEMBL9000260
    • (R)-(+)-1,2-Epoxytridecane, 97%
    • 59829-81-1
    • (R)-2-undecyloxirane
    • I11471
    • (2R)-2-undecyloxirane
    • Inchi: 1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3/t13-/m1/s1
    • InChI Key: ZKAPVLMBPUYKKP-CYBMUJFWSA-N
    • SMILES: O1C[C@H]1CCCCCCCCCCC

Computed Properties

  • Exact Mass: 198.19848
  • Monoisotopic Mass: 198.198365449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 10
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 0.841 g/mL at 25 °C(lit.)
  • Boiling Point: 138 °C15 mm Hg(lit.)
  • Flash Point: 212 °F
  • Refractive Index: n20/D 1.438(lit.)
  • PSA: 12.53
  • Solubility: Not available

(r)-(+)-1,2-epoxytridecane Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38

(r)-(+)-1,2-epoxytridecane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04576-100mg
(r)-(+)-1,2-epoxytridecane
59829-81-1
100mg
¥1008.0 2021-09-03

Additional information on (r)-(+)-1,2-epoxytridecane

Chemical Profile of (R)-(+)-1,2-Epoxytridecane (CAS No. 59829-81-1)

CAS No. 59829-81-1 refers to a specific chemical compound known as (R)-(+)-1,2-epoxytridecane, which is an enantiomer of 1,2-epoxytridecane. This compound belongs to the class of epoxy alcohols and has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and functional properties. The epoxy group in its molecular structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of chiral compounds and catalysts.

The stereochemistry of (R)-(+)-1,2-epoxytridecane is crucial, as it influences the compound's interaction with other molecules. The (R)-configuration indicates a specific spatial arrangement of atoms, which can affect its reactivity, solubility, and biological activity. This enantiomer has been studied extensively for its potential applications in asymmetric synthesis, where the precise control of stereochemistry is essential for producing optically active compounds used in drug development.

In recent years, (R)-(+)-1,2-epoxytridecane has been explored as a building block in the synthesis of complex organic molecules. Its epoxy group can undergo various chemical reactions, such as ring-opening reactions with nucleophiles, which allows for the introduction of diverse functional groups. These reactions are fundamental in constructing more intricate molecular architectures, making this compound a versatile tool in synthetic organic chemistry.

One of the most promising applications of (R)-(+)-1,2-epoxytridecane is in the pharmaceutical industry. Epoxy alcohols are known for their ability to participate in stereoselective reactions, which is critical for the synthesis of chiral drugs. Chiral drugs are pharmaceutical agents that exist as two enantiomers with different biological activities. The (R)-enantiomer of 1,2-epoxytridecane has shown potential in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where enantioselectivity is paramount.

Recent research has also highlighted the role of (R)-(+)-1,2-epoxytridecane in polymer chemistry. Epoxy resins are widely used in coatings, adhesives, and composites due to their excellent mechanical properties and chemical resistance. The incorporation of chiral epoxy monomers like (R)-(+)-1,2-epoxytridecane can lead to the development of novel polymers with tailored properties. These chiral polymers may exhibit unique optical or electronic characteristics, opening up new possibilities for applications in materials science.

The synthesis of (R)-(+)-1,2-epoxytridecane typically involves catalytic processes that ensure high enantioselectivity. Transition metal catalysts, such as rhodium or palladium complexes, have been reported to facilitate the asymmetric epoxidation of tridecanes derivatives. These catalytic methods not only improve yield but also reduce environmental impact by minimizing waste and energy consumption.

In conclusion, (R)-(+)-1,2-epoxytridecane (CAS No. 59829-81-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique stereochemistry and reactivity make it a valuable intermediate for synthesizing chiral drugs and advanced materials. As research continues to uncover new methodologies for its production and utilization, this compound is poised to play an increasingly important role in the chemical and pharmaceutical industries.

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